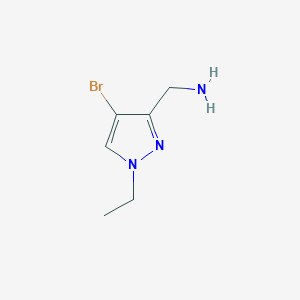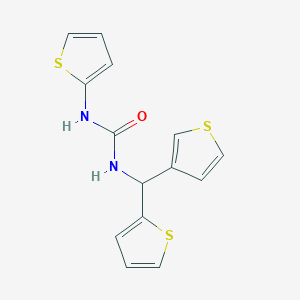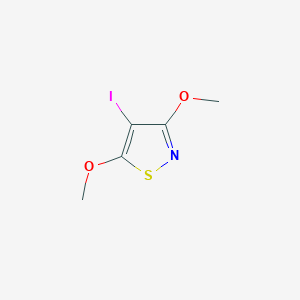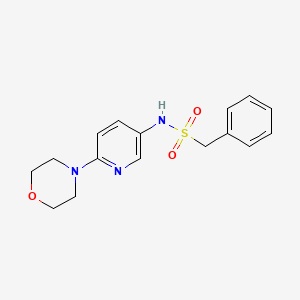
(4-Bromo-1-ethyl-1H-pyrazol-3-YL)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Bromo-1-ethyl-1H-pyrazol-3-YL)methylamine” is a chemical compound with the molecular formula C6H10BrN3 . It is a derivative of pyrazole, which is a five-membered heterocyclic compound . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H10BrN3/c1-9-3-4(6)5(2-7)8-9/h3H,2,7H2,1H3 . This indicates the presence of a bromine atom (Br), an ethyl group (C2H5), and a pyrazol group (C3H3N2) in the molecule.
Scientific Research Applications
Synthesis and Drug Discovery
(4-Bromo-1-ethyl-1H-pyrazol-3-YL)methylamine serves as a building block in drug discovery and medicinal chemistry. Ivonin et al. (2015) describe its role in the synthesis of (4-di- and -trifluoroalkyl-1-alkyl-1H-pyrazol-3-yl)methylamines, highlighting its potential in developing new pharmacological compounds (Ivonin et al., 2015).
Cobalt(II) Complexes Formation
Choi et al. (2015) explored the formation of Cobalt(II) complexes using derivatives of this compound. These complexes exhibit varying coordination geometries and are significant for their potential applications in catalysis and materials science (Choi et al., 2015).
Antimicrobial Activities
Pundeer et al. (2013) investigated the antimicrobial properties of new compounds derived from the bromination of 4-(1, 3-diaryl-1H-pyrazol-4-yl) but-3-en-2-ones, which are closely related to this compound. These studies are crucial for identifying new antibacterial and antifungal agents (Pundeer et al., 2013).
Synthesis of Bioactive Compounds
Liu et al. (2017) reported on the synthesis of 3-phenyl-1H-pyrazole derivatives, using intermediates like this compound, for the development of biologically active compounds with potential applications in cancer therapy (Liu et al., 2017).
In Vitro Anti-Cancer Activity
Srour et al. (2018) synthesized new 1,3,4-trisubstituted pyrazole derivatives from this compound and evaluated their in vitro anti-cancer activity against various human cancer cell lines. This research contributes significantly to the field of oncology and chemotherapy (Srour et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, which could suggest potential targets for this compound .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other pyrazole derivatives .
Pharmacokinetics
Similar compounds have been shown to have varying degrees of bioavailability .
Result of Action
Similar compounds have been shown to have various biological activities, including antimicrobial and antitumor effects .
properties
IUPAC Name |
(4-bromo-1-ethylpyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c1-2-10-4-5(7)6(3-8)9-10/h4H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDXWVDXUZDIIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloro-4-methylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2355200.png)

![4-[(2S,3S)-3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methylpiperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2355202.png)
![6-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2355203.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2355204.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2355207.png)
![dimethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2355211.png)

![6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2355214.png)

![1-Methyl-4-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2355216.png)
![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2355217.png)
